molecular formula C8H11NO B8617350 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine

5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine

Cat. No. B8617350
M. Wt: 137.18 g/mol
InChI Key: ZFSYBODWGHEZST-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

A solution of 6-benzyl-5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine (11.3 mmol) in methylene chloride (56 mL) is cooled to ° C. and treated with 1-chloroethyl chloroformate (ACE-Cl) (56.4 mmol). The reaction is warmed to RT for 1 hour, diluted with methylene chloride (100 mL), washed with NaHCO3 (50 mL), and extracted with methylene chloride (50 mL). The combined organic layers are washed with brine (50 mL), dried and concentrated to give an oily residue which was dissolved in methanol (150 mL) and refluxed for 1 hour. The solvent is removed in vacuo and the crude product is triturated in ether and filtered to give 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine, which is used without further purification.
Name
6-benzyl-5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
56.4 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH2:13][C:12]2[O:15][CH:16]=[CH:17][C:11]=2[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>C(Cl)Cl.CO>[O:15]1[C:12]2[CH2:13][CH2:14][NH:8][CH2:9][CH2:10][C:11]=2[CH:17]=[CH:16]1

Inputs

Step One
Name
6-benzyl-5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine
Quantity
11.3 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2=C(CC1)OC=C2
Name
Quantity
56 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
56.4 mmol
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (50 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily residue which
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product is triturated in ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O1C=CC=2CCNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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